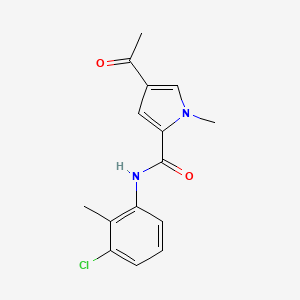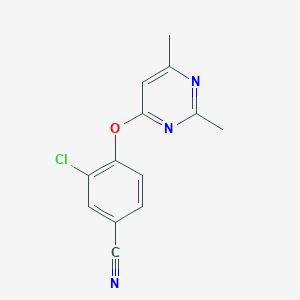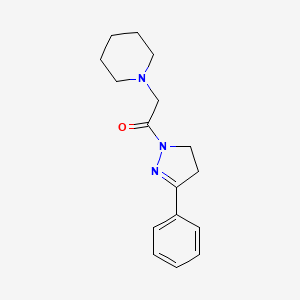
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been shown to exert several biochemical and physiological effects in the body. It has been reported to reduce the levels of oxidative stress markers and improve antioxidant enzyme activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes and testing the efficacy of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
4. Study of the pharmacokinetic and pharmacodynamic properties of this compound to optimize its use in clinical settings.
5. Investigation of the potential of this compound as a diagnostic tool for the detection of various diseases.
Conclusion:
In conclusion, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a promising compound that exhibits potent biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promising results in various preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone can be achieved through several methods. One of the commonly used methods involves the reaction of 1-(2-piperidin-1-ylethanone)-3-phenylpropane-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-18-10-5-2-6-11-18)19-12-9-15(17-19)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQXICRIXBVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


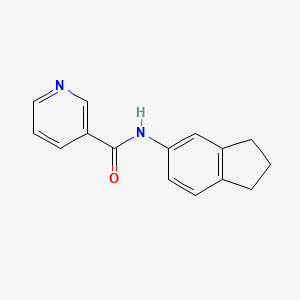

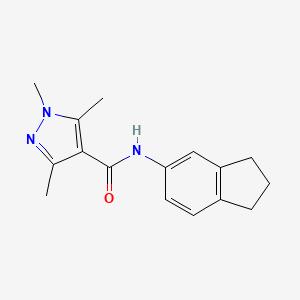
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

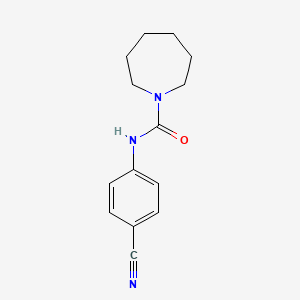
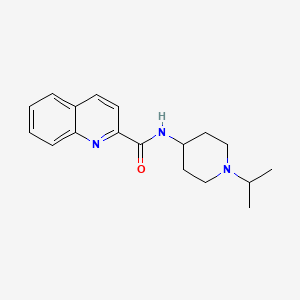
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)

